molecular formula C24H30F3N3O2 B6461814 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2548991-64-4

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

Cat. No. B6461814
CAS RN: 2548991-64-4
M. Wt: 449.5 g/mol
InChI Key: NECCWZAWKVEJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine (abbreviated as BTP) is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. BTP is a member of the bipiperidine family of compounds, which are used as building blocks in a variety of organic synthesis reactions. BTP has been studied for its ability to modulate enzyme activity, as well as its potential to act as a ligand for certain receptors. In addition, BTP has been shown to be an effective inhibitor of certain enzymes, and has been studied for its potential applications in the treatment of certain diseases.

Scientific Research Applications

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine has been studied extensively for its potential applications in scientific research. 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine has been shown to be an effective inhibitor of certain enzymes, and has been studied for its potential applications in the treatment of certain diseases. In addition, 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine has been studied for its ability to modulate enzyme activity, as well as its potential to act as a ligand for certain receptors.

Mechanism of Action

The mechanism of action of 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is not fully understood. However, it is believed that 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine binds to certain receptors, which then modulate the activity of enzymes and other proteins. In addition, 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine has been shown to be an effective inhibitor of certain enzymes, and has been studied for its potential applications in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine are not fully understood. However, 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine has been studied for its ability to modulate enzyme activity, as well as its potential to act as a ligand for certain receptors. In addition, 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine has been shown to be an effective inhibitor of certain enzymes, and has been studied for its potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is an effective inhibitor of certain enzymes, and has been studied for its potential applications in the treatment of certain diseases. However, there are some potential limitations to its use in laboratory experiments. 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a synthetic organic compound, and as such, it is not readily available in nature. Additionally, 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is not very soluble in water, which can limit its use in some experiments. Finally, 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a potent inhibitor of certain enzymes, and thus its use should be done with caution.

Future Directions

There are a number of potential future directions for 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine research. 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine could be further studied for its potential applications in the treatment of certain diseases, as well as its ability to modulate enzyme activity. Additionally, 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine could be studied for its potential to act as a ligand for certain receptors, as well as its potential to act as an inhibitor of certain enzymes. Finally, 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine could be studied for its potential applications in organic synthesis reactions.

Synthesis Methods

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is synthesized by a condensation reaction of 2-phenoxyethanol and 5-trifluoromethylpyridine-2-carboxaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by chromatography or recrystallization. The yield of 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine from this reaction is typically around 75%.

properties

IUPAC Name

2-[1-[1-(2-phenoxyethyl)piperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F3N3O2/c25-24(26,27)19-6-7-23(28-18-19)32-22-10-14-30(15-11-22)20-8-12-29(13-9-20)16-17-31-21-4-2-1-3-5-21/h1-7,18,20,22H,8-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECCWZAWKVEJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-Phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

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